(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
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Overview
Description
The compound (4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid is a complex organic molecule with multiple functional groups, including amino, carboxyl, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of smaller peptide fragments, which are then coupled together using peptide bond formation reactions. Common reagents used in these reactions include coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains on a solid support. This method is advantageous for producing large quantities of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- **(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid analogs
- **Peptide-based compounds with similar functional groups
Uniqueness
This compound is unique due to its specific sequence of amino acids and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. Its complex structure provides opportunities for studying intricate molecular interactions and developing novel therapeutic agents.
Properties
Molecular Formula |
C61H94N12O19 |
---|---|
Molecular Weight |
1299.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H94N12O19/c1-5-6-7-8-9-10-11-12-13-14-15-22-49(78)65-45(33-74)58(88)68-41(28-34(2)3)55(85)71-44(31-48(63)77)60(90)73-27-18-21-46(73)59(89)67-39(23-25-50(79)80)53(83)69-42(29-36-32-64-38-20-17-16-19-37(36)38)56(86)70-43(30-47(62)76)57(87)66-40(24-26-51(81)82)54(84)72-52(35(4)75)61(91)92/h16-17,19-20,32,34-35,39-46,52,64,74-75H,5-15,18,21-31,33H2,1-4H3,(H2,62,76)(H2,63,77)(H,65,78)(H,66,87)(H,67,89)(H,68,88)(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,79,80)(H,81,82)(H,91,92)/t35-,39+,40+,41+,42+,43+,44+,45+,46+,52+/m1/s1 |
InChI Key |
OKUQMCXJMPGMCR-XJSCEPEXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O |
Origin of Product |
United States |
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